molecular formula C13H15F2NO B6207687 [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2703781-89-7

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

カタログ番号 B6207687
CAS番号: 2703781-89-7
分子量: 239.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, also known as DFPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and neuroscience. DFPM is a derivative of the bicyclic compound norbornane and has a unique structure that makes it a promising candidate for drug development. In

作用機序

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol acts as a PAM of α4β2 nAChRs by binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding enhances the activity of the receptor by increasing the affinity of acetylcholine for the receptor and prolonging the duration of the receptor activation. [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been shown to enhance the cognitive function of rats in various behavioral tests, suggesting that it has potential as a cognitive enhancer.
Biochemical and Physiological Effects
[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been shown to enhance the activity of α4β2 nAChRs in various brain regions, including the hippocampus, cortex, and striatum. This enhancement has been associated with improved cognitive function, such as increased attention and memory. [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has also been shown to enhance the release of dopamine in the striatum, which may contribute to its potential as a treatment for Parkinson's disease.

実験室実験の利点と制限

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several advantages as a research tool. It is a selective PAM of α4β2 nAChRs and does not affect other nAChR subtypes. It has a long duration of action and can be administered orally, making it easy to use in animal studies. However, [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for research on [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of more potent and selective PAMs of α4β2 nAChRs may lead to the discovery of novel therapeutic agents for neurological disorders.

合成法

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the reaction of 2,6-difluorobenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. The adduct is then subjected to a series of reactions involving reduction, protection, and deprotection steps to yield [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol. The synthesis method has been optimized to produce high yields and purity of [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.

科学的研究の応用

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development. [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been found to act as a positive allosteric modulator (PAM) of α4β2 nAChRs, which are implicated in a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,6-difluoroaniline", "2-bromo-1-phenylpropane", "sodium hydride", "methanol", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2,6-difluoroaniline is reacted with 2-bromo-1-phenylpropane in the presence of sodium hydride to form the intermediate 5-(2,6-difluorophenyl)-3-phenylpentanenitrile.", "Step 2: The nitrile intermediate is reduced using sodium borohydride in methanol to form the corresponding amine.", "Step 3: The amine is then reacted with formaldehyde in the presence of hydrochloric acid to form the corresponding imine.", "Step 4: The imine is reduced using sodium borohydride in methanol to form the corresponding amine.", "Step 5: The amine is then reacted with acetic acid to form the corresponding acetamide.", "Step 6: The acetamide is cyclized using sodium hydroxide in water to form the desired product [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.", "Step 7: The product is isolated and purified using standard techniques such as column chromatography and recrystallization." ] }

CAS番号

2703781-89-7

分子式

C13H15F2NO

分子量

239.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。